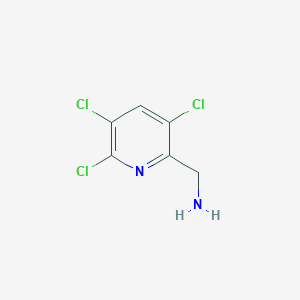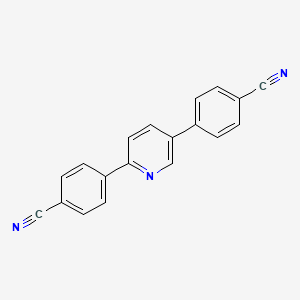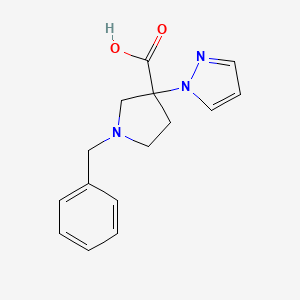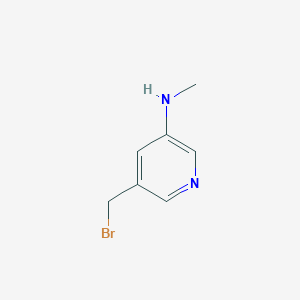
2-Chloro-6-(dimethylamino)-4-ethyl-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano groups at positions 3 and 5, a chlorine atom at position 2, a dimethylamino group at position 6, and an ethyl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using cyanide salts.
Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylamino Group Addition: The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and cyano positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in aqueous or alcoholic solution.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids.
Reduction: Reduced derivatives with functional groups like amines.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine or cyano groups.
Applications De Recherche Scientifique
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to biological targets, while the cyano groups can influence its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Pyridinedicarbonitrile, 2-chloro-6-ethoxy-4-phenyl-
- 3,5-Pyridinedicarbonitrile, 2-chloro-6-methoxy-4-phenyl-
Uniqueness
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The ethyl group at position 4 also contributes to its distinct properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11ClN4 |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
2-chloro-6-(dimethylamino)-4-ethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H11ClN4/c1-4-7-8(5-13)10(12)15-11(16(2)3)9(7)6-14/h4H2,1-3H3 |
Clé InChI |
OAUICDABXUAONA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC(=C1C#N)Cl)N(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)

![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)

![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)

![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)


